N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-4-(propan-2-yl)piperazine
- N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-triazol-5-amine
Uniqueness
N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12FN3O |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H12FN3O/c1-5(2)6-10-7(12-11-6)9-4-3-8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
PKCLUWLIODFVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.